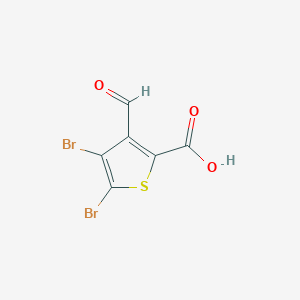

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

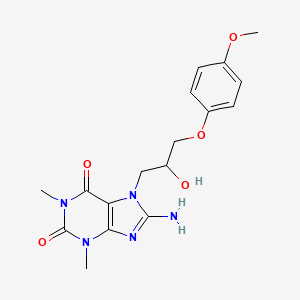

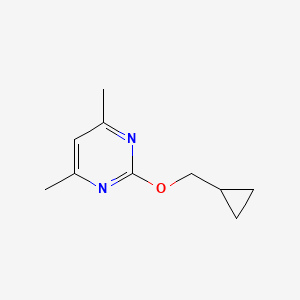

The compound “N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide” is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound containing four carbon atoms and a sulfur atom . The acetyl group attached to the thiophene ring and the amide group attached to the ethyl chain are common functional groups in organic chemistry and are often seen in various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo various chemical reactions. They can participate in electrophilic and nucleophilic substitution reactions, as well as reactions with radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have shown diverse biological activities, suggesting that this compound may also have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide is its selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize and has good pharmacokinetic properties, meaning that it is well-absorbed and distributed in the body. However, one limitation of this compound is that it can have off-target effects at high doses, which can make it difficult to interpret the results of experiments.

Direcciones Futuras

There are several potential future directions for research on N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Another area of interest is its anti-inflammatory effects, which may have potential for the treatment of inflammatory conditions such as arthritis. Additionally, further research is needed to better understand the role of the endocannabinoid system in various physiological processes and to develop more selective CB1 receptor antagonists for use in scientific research.

Métodos De Síntesis

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide involves a multi-step process that starts with the reaction of 5-acetyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(dimethylamino)ethylamine to form the amide intermediate, which is then further reacted with 3,3-dimethylbutanoyl chloride to form the final product.

Aplicaciones Científicas De Investigación

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide has been widely used in scientific research to investigate the role of the CB1 receptor in various physiological processes. It has been shown to be a potent and selective CB1 receptor antagonist, meaning that it blocks the activity of this receptor in the body. This has led to its use in studies on the endocannabinoid system, which is a complex network of signaling molecules and receptors that regulates various physiological processes such as appetite, mood, and pain sensation.

Propiedades

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-10(16)12-6-5-11(18-12)7-8-15-13(17)9-14(2,3)4/h5-6H,7-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVRLYQQCMGHHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)

![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2948783.png)

![5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948786.png)

![N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B2948790.png)